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Cat. No.: B15620670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of

LY2119620, a selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic

acetylcholine receptors. This document details its mechanism of action, presents key

quantitative data from seminal studies, outlines experimental protocols for its characterization,

and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Allosteric Modulation by LY2119620
LY2119620 (3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-

oxoethoxy] thieno[2,3-b]pyridine-2-carboxamide) is a positive allosteric modulator that

selectively targets the M2 and M4 muscarinic acetylcholine receptors.[1] Unlike orthosteric

agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), LY2119620
binds to a distinct, allosteric site on the receptor.[2][3] This binding induces a conformational

change in the receptor that enhances the binding and/or signaling of orthosteric agonists.[4]

LY2119620 exhibits "probe dependence," meaning its modulatory effects can vary depending

on the orthosteric agonist it is paired with.[1] It has been shown to potentiate the activity of

several agonists, including acetylcholine, oxotremorine M (Oxo-M), and iperoxo.[1] Notably,

LY2119620 also displays modest allosteric agonism, meaning it can activate the M2 and M4

receptors on its own, albeit with lower efficacy compared to orthosteric agonists.[2][3]
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Developed from an M4 allosteric functional screen, LY2119620's therapeutic potential is limited

by its cross-reactivity with the M2 receptor, which could lead to cardiovascular side effects.[1]

However, its potent PAM activity has made it a valuable tool for studying the mechanisms of

allosteric modulation and for the structural elucidation of the M2 receptor in its active state.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the allosteric agonism

of LY2119620 at the M2 and M4 muscarinic receptors.

Table 1: Allosteric Modulator Properties of LY2119620 at the M2 Receptor

Parameter Value Assay Condition Reference

pKB 5.77 ± 0.10
Radioligand Binding

([3H]-NMS)
[2]

pKB 5.73 ± 0.11 [35S]GTPγS Binding [2]

pKB 5.84 ± 0.18
ERK1/2

Phosphorylation
[2]

log α (with iperoxo) 1.40 ± 0.09 (α = 25)
Radioligand Binding

([3H]-NMS)
[2]

log α' (with [3H]-NMS) -0.26 ± 0.03 (α' = 0.6) Radioligand Binding [2]

log αβ (with iperoxo) 1.42 ± 0.09 (αβ = 26) [35S]GTPγS Binding [2]

log αβ (with iperoxo) 1.30 ± 0.20 (αβ = 20)
ERK1/2

Phosphorylation
[2]

log τB -0.28 ± 0.05 [35S]GTPγS Binding [2]

log τB 0.33 ± 0.09
ERK1/2

Phosphorylation
[2]

Table 2: Cooperativity of LY2119620 with Various Agonists at M2 and M4 Receptors
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Receptor Orthosteric Agonist
Cooperativity
Factor (α)

Reference

M2 Acetylcholine 19.5 [5]

M4 Acetylcholine 79.4 [5]

M2 Iperoxo 25 [2]

Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways modulated by LY2119620 and the

conceptual framework of its allosteric action.
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Caption: M2/M4 receptor signaling pathway modulated by LY2119620.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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